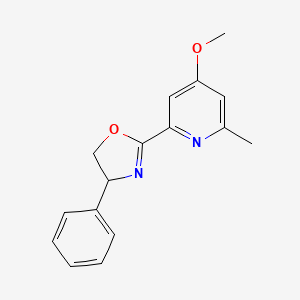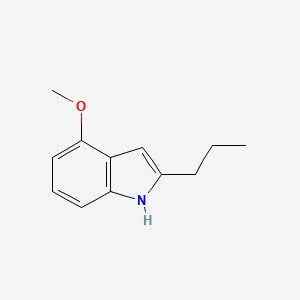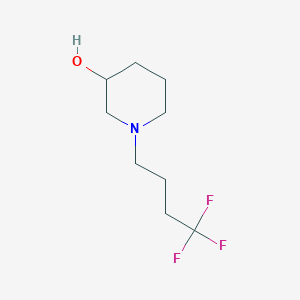
1-(4,4,4-Trifluorobutyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4,4-Trifluorobutyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a trifluorobutyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,4-Trifluorobutyl)piperidin-3-ol typically involves the reaction of piperidine with 4,4,4-trifluorobutyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The hydroxyl group can be introduced through subsequent oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4,4,4-Trifluorobutyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluorobutyl group.
Substitution: The trifluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated products or modified trifluorobutyl derivatives.
Substitution: Formation of new compounds with different functional groups replacing the trifluorobutyl group.
Scientific Research Applications
1-(4,4,4-Trifluorobutyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(4,4,4-Trifluorobutyl)piperidin-3-ol involves its interaction with molecular targets through its functional groups. The trifluorobutyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1-(4,4,4-trifluorobutyl)piperidin-3-ol: Similar structure with a methyl group instead of a hydroxyl group.
N-{[1-(4,4,4-Trifluorobutyl)-3-piperidinyl]methyl}cyclopropanecarboxamide: Contains a cyclopropane carboxamide group instead of a hydroxyl group.
Uniqueness
1-(4,4,4-Trifluorobutyl)piperidin-3-ol is unique due to the presence of both a trifluorobutyl group and a hydroxyl group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H16F3NO |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-(4,4,4-trifluorobutyl)piperidin-3-ol |
InChI |
InChI=1S/C9H16F3NO/c10-9(11,12)4-2-6-13-5-1-3-8(14)7-13/h8,14H,1-7H2 |
InChI Key |
VJRRNGGLIQSBAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCCC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)
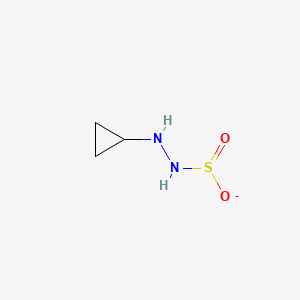


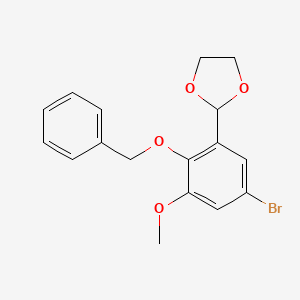
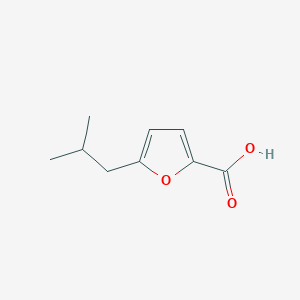
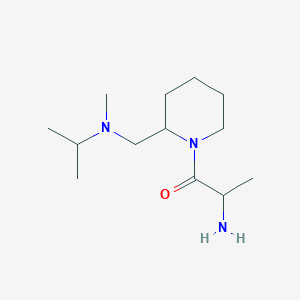
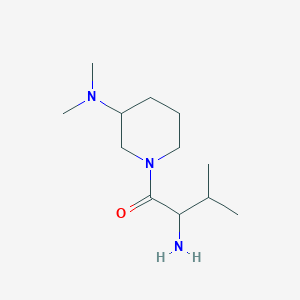
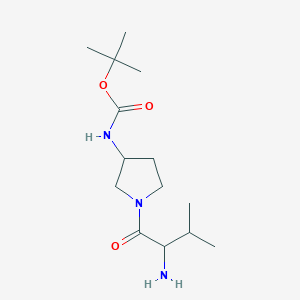
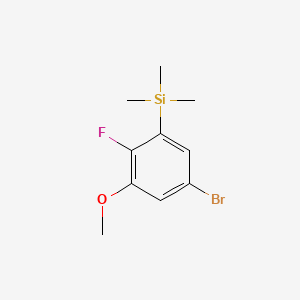
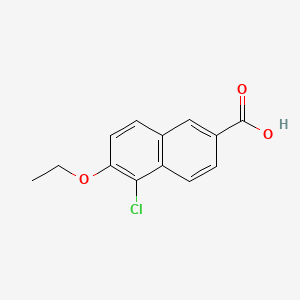
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)
